molecular formula C11H9ClN2O B6385562 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261970-64-2

5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385562
CAS RN: 1261970-64-2
M. Wt: 220.65 g/mol
InChI Key: HFNUQHTXDICCBR-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% (5-CMPH-2H) is a pyrimidine derivative that has been widely studied in scientific research due to its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% has been used to study the structure-activity relationships of drugs, as well as to optimize drug delivery systems. In medicinal chemistry, 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% has been used to study the synthesis of novel drugs and drug analogs. In biochemistry, 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% has been used to study enzyme inhibition, as well as the interactions of enzymes and other proteins.

Mechanism of Action

The exact mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to interact with proteins and enzymes by binding to their active sites. This interaction is thought to alter their structure and function, and thus, their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and protein kinase C. In addition, it has also been shown to affect the expression of certain genes, such as those involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. Firstly, it is a relatively inexpensive compound to synthesize. Secondly, it is relatively stable, making it suitable for long-term storage. Thirdly, it is soluble in aqueous solutions, making it easy to work with in a laboratory setting. However, there are some limitations to the use of 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments. Firstly, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Secondly, it has a relatively low bioavailability, meaning that it may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95%. Firstly, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Secondly, further research is needed to optimize its synthesis process and to explore its potential applications in drug design and medicinal chemistry. Thirdly, further research is needed to explore its potential applications in biochemistry and physiology. Finally, further research is needed to explore its potential applications in other fields, such as agriculture and food science.

Synthesis Methods

5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95% is typically synthesized through a multi-step process starting with the condensation of 3-chloro-5-methylphenol and 2-hydroxy-5-methylpyrimidine. This reaction is followed by a dehydration reaction, which produces 5-(3-Chloro-5-methylphenyl)-2-hydroxypyrimidine, 95%. This compound can also be synthesized through the reaction of 3-chloro-5-methylphenol and 2-hydroxy-5-methylpyrimidine, followed by a dehydration reaction.

properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-2-8(4-10(12)3-7)9-5-13-11(15)14-6-9/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNUQHTXDICCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686826
Record name 5-(3-Chloro-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-64-2
Record name 5-(3-Chloro-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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